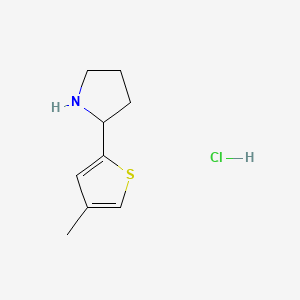
1,4-Oxazepane-6-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxazepane-6-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O3S It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms
Métodos De Preparación
The synthesis of 1,4-oxazepane-6-sulfonamide hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of amino alcohols with sulfonyl chlorides, followed by cyclization to form the oxazepane ring. The hydrochloride salt is then formed by treating the oxazepane derivative with hydrochloric acid.
Industrial production methods often involve the use of polymer-supported synthesis techniques to enhance yield and purity. For example, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin can be reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluroacetic acid leads to the formation of the desired oxazepane derivative .
Análisis De Reacciones Químicas
1,4-Oxazepane-6-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Oxazepane-6-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,4-oxazepane-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria, leading to antibacterial effects .
Comparación Con Compuestos Similares
1,4-Oxazepane-6-sulfonamide hydrochloride can be compared with other similar compounds, such as:
1,4-Oxazepane hydrochloride: A simpler derivative without the sulfonamide group.
1,4-Oxazepane-5-carboxylic acids: Compounds with carboxylic acid groups instead of sulfonamide groups.
Sulfanilamide: A well-known sulfonamide antibiotic with a different heterocyclic structure .
The uniqueness of this compound lies in its specific combination of the oxazepane ring and the sulfonamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H13ClN2O3S |
|---|---|
Peso molecular |
216.69 g/mol |
Nombre IUPAC |
1,4-oxazepane-6-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)5-3-7-1-2-10-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H |
Clave InChI |
NUCGWEDORFSTFV-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(CN1)S(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13486951.png)
![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)









